REACTION_CXSMILES
|
[CH:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[Cl-].[Al+3].[Cl-].[Cl-].[C:18](Cl)(=[O:26])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].Cl>C(=S)=S.C(OCC)(=O)C>[C:18]([C:9]1[CH:8]=[CH:7][C:6]2[C:5]3[C:13](=[CH:1][CH:2]=[CH:3][CH:4]=3)[CH2:12][C:11]=2[CH:10]=1)(=[O:26])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25] |f:1.2.3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3CC12
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
10.3 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)(=O)Cl
|
Name
|
ice
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
by stirring for 2 hours and 50 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while being cooled on an ice-common salt bath
|
Type
|
ADDITION
|
Details
|
was gradually added dropwise to the mixture at -2.5° to 1° C.
|
Type
|
TEMPERATURE
|
Details
|
without cooling on the bath
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature
|
Type
|
CUSTOM
|
Details
|
to precipitate a crystal
|
Type
|
FILTRATION
|
Details
|
The crystal was recovered by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from acetone
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)(=O)C1=CC=2CC3=CC=CC=C3C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |